Makisterone B
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Overview
Description
Makisterone B is a phytoecdysteroid, a type of steroid hormone found in plants. It is structurally related to ecdysone, a hormone that regulates molting and metamorphosis in arthropods. This compound has the molecular formula C28H46O7 and is known for its role in plant defense mechanisms against herbivores .
Preparation Methods
Synthetic Routes and Reaction Conditions
Makisterone B can be synthesized through various chemical transformations, including esterification, oxidation, reduction, alkylation, amination, and fluorination . These reactions are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves the extraction of phytoecdysteroids from plant sources. Plants like ferns, which are rich in phytoecdysteroids, are commonly used for this purpose . The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Makisterone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Makisterone B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and developing new synthetic methods.
Biology: Investigated for its role in plant defense mechanisms and its effects on insect physiology.
Industry: Utilized in the development of natural insecticides and growth regulators for agricultural use.
Mechanism of Action
Makisterone B exerts its effects by interacting with specific molecular targets and pathways. In insects, it binds to ecdysone receptors, triggering a cascade of events that regulate molting and metamorphosis . In plants, it acts as a defense compound, deterring herbivores and protecting the plant from damage .
Comparison with Similar Compounds
Similar Compounds
Makisterone B is structurally similar to other ecdysteroids, including:
- 20-Hydroxyecdysone
- Ecdysone
- Inokosterone
- Makisterone A
- Makisterone C
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation pattern and its unique biological activities. While all ecdysteroids share a common core structure, the specific functional groups and their positions on the molecule can significantly influence their biological effects .
Properties
CAS No. |
20512-31-6 |
---|---|
Molecular Formula |
C28H46O7 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,7-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O7/c1-15(16(2)14-29)10-24(33)27(5,34)23-7-9-28(35)18-11-20(30)19-12-21(31)22(32)13-25(19,3)17(18)6-8-26(23,28)4/h11,15-17,19,21-24,29,31-35H,6-10,12-14H2,1-5H3/t15-,16?,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 |
InChI Key |
ZJISPMMPECVLMY-DBVIDCNDSA-N |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)CO |
SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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